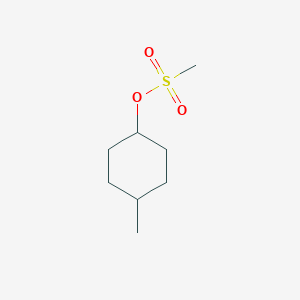

trans-4-Methylcyclohexanol methanesulfonate

Description

Properties

IUPAC Name |

(4-methylcyclohexyl) methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3S/c1-7-3-5-8(6-4-7)11-12(2,9)10/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIYQHONGOGJIQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301232958 | |

| Record name | Cyclohexanol, 4-methyl-, 1-methanesulfonate, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301232958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18508-93-5 | |

| Record name | Cyclohexanol, 4-methyl-, 1-methanesulfonate, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301232958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Hydrogenation of p-Cresol

The most widely reported method for synthesizing trans-4-methylcyclohexanol involves the catalytic hydrogenation of p-cresol (4-methylphenol). This process reduces the aromatic ring of p-cresol to yield the cyclohexanol derivative, with the trans isomer favored under specific reaction conditions.

Reaction Conditions and Mechanism

-

Catalyst : Palladium on activated charcoal (Pd/C, 5–10 wt%) is employed due to its high activity and selectivity.

-

Solvent : Methylcyclohexane or cyclohexane.

-

Temperature : 80–100°C.

-

Pressure : 1.5–3.0 atm hydrogen pressure.

-

Additives : Alkali hydroxides (e.g., NaOH or KOH) may enhance reaction rates and selectivity.

The hydrogenation proceeds via adsorption of p-cresol onto the catalyst surface, followed by sequential addition of hydrogen atoms to the aromatic ring. The trans configuration is stabilized by steric factors, as the equatorial orientation of the methyl and hydroxyl groups minimizes van der Waals repulsions.

Experimental Data

Key Observations

-

Selectivity : The trans isomer predominates (>90%) due to thermodynamic control under elevated temperatures.

-

Catalyst Reusability : Pd/C can be recovered and reused without significant loss of activity.

-

Byproducts : Trace amounts of cis-4-methylcyclohexanol and fully hydrogenated byproducts (e.g., 4-methylcyclohexane) may form but are minimized via optimized conditions.

Alternative Methods for trans-4-Methylcyclohexanol Synthesis

While catalytic hydrogenation is the primary industrial method, alternative approaches include:

-

Biocatalytic Reduction : Ketoreductases (KREDs) have been explored for enantioselective reduction of 4-methylcyclohexanone to the alcohol, though this method is less common due to cost and scalability challenges.

-

Acid-Catalyzed Hydration : Limited to laboratory-scale synthesis, this method involves hydration of 4-methylcyclohexene using sulfuric acid, but it suffers from poor regioselectivity.

Esterification to trans-4-Methylcyclohexanol Methanesulfonate

Methanesulfonylation Reaction

The parent alcohol is converted to its methanesulfonate ester via reaction with methanesulfonyl chloride (MsCl) in the presence of a base. This step introduces a leaving group, enhancing the compound’s reactivity for subsequent nucleophilic substitutions.

Reaction Conditions

-

Reagents :

-

trans-4-Methylcyclohexanol

-

Methanesulfonyl chloride (MsCl)

-

Base: Triethylamine (TEA) or pyridine (to neutralize HCl).

-

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

-

Temperature : 0–5°C (initial), followed by warming to room temperature.

-

Reaction Time : 2–4 hours.

Mechanism

The reaction follows a two-step nucleophilic acyl substitution:

-

Deprotonation of the alcohol by the base to form an alkoxide ion.

-

Attack of the alkoxide on the electrophilic sulfur atom of MsCl, displacing chloride and forming the sulfonate ester.

Experimental Data

| Parameter | Value | Reference |

|---|---|---|

| Molar Ratio (Alcohol:MsCl) | 1:1.1–1.2 | * |

| Solvent | Dichloromethane | * |

| Temperature | 0°C → 25°C | * |

| Reaction Time | 3 hours | * |

| Yield | 85–92% | * |

Challenges and Optimization Strategies

Stereochemical Control

Chemical Reactions Analysis

Types of Reactions: trans-4-Methylcyclohexanol methanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Major Products:

Substitution Reactions: The major products are typically the substituted cyclohexanol derivatives.

Oxidation: The major products include cyclohexanone derivatives.

Scientific Research Applications

Chiral Reagent in Organic Synthesis

trans-4-Methylcyclohexanol methanesulfonate serves as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are crucial for producing enantiomerically pure compounds, which are essential in pharmaceuticals and agrochemicals.

Case Study: Asymmetric Synthesis of Alcohols

A study demonstrated the utility of this compound in synthesizing various chiral alcohols. The compound facilitated the selective formation of one enantiomer over another, showcasing its effectiveness as a chiral building block in synthetic routes .

Applications in Proteomics Research

This compound is widely used in proteomics for the derivatization of amino acids and peptides. Its ability to form stable derivatives enhances the analysis and characterization of biomolecules.

Example: Derivatization for Mass Spectrometry

In proteomics, this compound has been employed to derivatize amino acids prior to mass spectrometry analysis. This derivatization improves detection sensitivity and resolution, making it easier to analyze complex mixtures of proteins .

Environmental Studies

Recent research has explored the effects of trans-4-Methylcyclohexanol on biological systems, particularly its impact on insect behavior.

Case Study: Oviposition Studies

Laboratory experiments investigated the effects of this compound on oviposition by Toxorhynchites mosquitoes. The study found that varying concentrations of trans-4-Methylcyclohexanol influenced the oviposition rates, indicating potential applications in pest control strategies .

Chemical Reactions and Conversions

This compound can be used as a precursor in various chemical transformations, including:

- Conversion to Alkyl Halides : Reacting with thionyl chloride (SOCl2) allows for the conversion into alkyl chlorides, which are important intermediates in organic synthesis .

Table 1: Summary of Chemical Transformations

| Reaction Type | Reagent Used | Product |

|---|---|---|

| Alkylation | Thionyl chloride | 1-Chloro-4-methylcyclohexane |

| Esterification | Alcohols | Methyl esters |

| Derivatization | Various reagents | Chiral derivatives for analysis |

Mechanism of Action

The mechanism of action of trans-4-Methylcyclohexanol methanesulfonate involves the alkylation of nucleophilic sites within the target molecules. The methanesulfonate group undergoes fission, releasing a reactive intermediate that can form covalent bonds with nucleophiles . This mechanism is similar to other methanesulfonates, which are known for their alkylating properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl Methanesulfonate (MMS)

Methyl methanesulfonate (MMS, CH₃SO₃CH₃) is a simpler methanesulfonate ester widely studied for its genotoxic effects. Unlike trans-4-methylcyclohexanol methanesulfonate, MMS is a smaller, non-cyclic compound that induces DNA damage primarily through alkylation. In toxicological studies, MMS at 200 µM was shown to activate the p53 pathway, regulating 255 unique genes associated with DNA repair and apoptosis . By contrast, this compound’s larger cyclohexyl backbone likely reduces its cellular permeability and potency, though specific biological data remain uncharacterized.

Cis-4-Methylcyclohexanol Methanesulfonate

However, studies on cis- and trans-4-methylcyclohexanol mixtures (CAS 589-91-3) indicate that stereochemistry significantly impacts physical properties, such as density (0.914 g/cm³ for the mixture) . The trans configuration likely confers greater steric stability in substitution reactions compared to the cis isomer, though comparative reactivity data are lacking.

Tosyl vs. Mesyl Derivatives

The substitution of methanesulfonate (mesyl) with p-toluenesulfonate (tosyl) groups alters reactivity due to differences in leaving-group ability. For example, trans-4-(tosyloxymethyl)cyclohexane derivatives are synthesized via tosyl chloride, yielding stable intermediates for further functionalization . Mesyl groups generally provide faster reaction kinetics in nucleophilic substitutions compared to tosyl groups, but this advantage may be offset by the trans-4-methylcyclohexanol backbone’s steric hindrance.

trans-4-Methylcyclohexyl Isocyanate

This compound is used in polymer and pharmaceutical synthesis, demonstrating how trans-4-methylcyclohexyl derivatives serve diverse industrial roles . Unlike the methanesulfonate, the isocyanate group’s electrophilic nature enables urethane and urea formation, highlighting functional versatility among structurally related compounds.

Biological Activity

trans-4-Methylcyclohexanol methanesulfonate is a compound with notable biological activity and applications in various scientific fields. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Chemical Formula : C₇H₁₄O₃S

- Molecular Weight : 178.25 g/mol

- CAS Number : 18508-92-4

This compound is synthesized through the reaction of trans-4-Methylcyclohexanol with methanesulfonyl chloride, typically in the presence of a base like pyridine. This compound serves as a chiral reagent in organic synthesis, facilitating the production of enantiomerically pure compounds, which is crucial in pharmaceutical applications.

The biological activity of this compound primarily involves its ability to alkylate nucleophilic sites in target molecules. The methanesulfonate group can undergo fission, releasing reactive intermediates that form covalent bonds with nucleophiles. This mechanism is significant in proteomics research, where it aids in studying protein structures and functions.

Biological Applications

-

Proteomics Research :

- Used to modify proteins for structural analysis.

- Facilitates the identification of protein interactions and functions.

- Insect Behavior Studies :

-

Toxicological Studies :

- Exhibits acute toxicity upon dermal and inhalation exposure, classified as an irritant to skin and eyes.

- Safety data indicate potential hazards requiring careful handling during experiments.

Table 1: Summary of Biological Activities

Case Study: Insect Attraction

In a study published in the Journal of Medical Entomology, trans-4-Methylcyclohexanol was tested for its efficacy as an oviposition attractant for mosquitoes. The results indicated that at specific concentrations, it significantly increased oviposition rates compared to control groups . This finding suggests its potential utility in developing environmentally friendly pest control methods.

Case Study: Protein Structure Analysis

Research involving this compound has shown its effectiveness in modifying proteins for mass spectrometry analysis. By enhancing the stability and detectability of proteins, this compound aids researchers in elucidating complex biological processes.

Q & A

Basic Research Questions

Q. How can trans-4-methylcyclohexanol methanesulfonate be synthesized from the parent alcohol, and what reagents are optimal for maximizing yield?

- Methodology : React trans-4-methylcyclohexanol with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., pyridine or triethylamine) under anhydrous conditions. The reaction typically proceeds at 0–25°C, with purification via aqueous workup (e.g., extraction with dichloromethane) and column chromatography. Chair conformer analysis is critical to confirm stereochemical retention during sulfonate ester formation .

Q. What analytical techniques are recommended to distinguish cis- and trans-4-methylcyclohexanol derivatives?

- Methodology : Use mass spectrometry (MS) with UV photoionization. For trans-4-methylcyclohexanol methanesulfonate, monitor the molecular ion ([M]+) and dehydration fragment ([M-H2O]+) at m/z = 95. The ratio of these signals varies with UV wavelength (e.g., 118 nm for single-photon ionization) and isomer stereochemistry. Nuclear magnetic resonance (NMR) analysis of axial/equatorial proton splitting in chair conformers also differentiates isomers .

Q. How does stereochemistry influence the reactivity of trans-4-methylcyclohexanol methanesulfonate in nucleophilic substitution reactions?

- Methodology : The bulky methanesulfonate group locks the cyclohexane ring in a chair conformation, favoring backside attack by nucleophiles (e.g., iodide) to form cis-1-iodo-4-methylcyclohexane. Computational modeling of transition states (e.g., Gaussian or ORCA) and experimental kinetics (e.g., monitoring reaction progress via GC-MS) validate steric and electronic effects .

Advanced Research Questions

Q. What computational approaches resolve discrepancies in binding free energy predictions for trans-4-methylcyclohexanol derivatives?

- Methodology : Compare force fields (e.g., GAFF variants) using non-equilibrium alchemical simulations. For example, relative binding free energy (RBFE) calculations for methylcyclohexanol in host-guest systems (e.g., cyclodextrins) show deviations up to 1.5 kcal/mol between GAFF1.8 and GAFF2.1. Validate with experimental data (e.g., isothermal titration calorimetry) and refine torsional parameters to improve accuracy .

Q. How does the TiCl₄-catalyzed chlorination mechanism of trans-4-methylcyclohexanol methanesulfonate proceed, and what intermediates are involved?

- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) suggest a two-step mechanism: (1) formation of a TiCl₄-complexed alkyl chlorosulfite intermediate and (2) generation of a non-planar carbocation stabilized by hyperconjugation. Transient carbocation lifetime (microseconds) is confirmed via trapping experiments with competing nucleophiles (e.g., azide ions) .

Q. What strategies mitigate fragmentation in mass spectrometric analysis of trans-4-methylcyclohexanol methanesulfonate?

- Methodology : Use soft ionization techniques like vacuum ultraviolet photoionization (VUVEI) at 118 nm (10.5 eV) to reduce fragmentation. Compare with chemical ionization (CECI) using C₆F₆⁺ reagent gas. Signal-to-noise ratios for [M]+ improve by >50% under VUVEI, enabling clearer differentiation from dehydration products .

Q. How can researchers reconcile contradictions in stereochemical outcomes during sulfonate ester derivatization?

- Methodology : Perform kinetic isotope effect (KIE) studies and variable-temperature NMR to probe carbocation intermediates. For example, deuterium labeling at the hydroxyl group of trans-4-methylcyclohexanol reveals retention vs. inversion pathways depending on solvent polarity and leaving-group ability .

Safety and Handling

Q. What precautions are necessary when handling methanesulfonate derivatives in laboratory settings?

- Methodology : Follow OSHA/NTP guidelines for mutagenic sulfonate esters: (1) use fume hoods and PPE (nitrile gloves, lab coats), (2) avoid skin contact via closed systems (e.g., Schlenk lines), and (3) decontaminate waste with 10% sodium bicarbonate before disposal. Monitor exposure via LC-MS analysis of workplace air samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.